tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate
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Overview
Description
The compound “tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate” is a chemical compound with the Inchi Code 1S/C14H26N2O4/c1-14(2,3)20-13(19)15-10-8-9(6-7-11(10)17)12(18)16(4)5/h9-11,17H,6-8H2,1-5H3, (H,15,19)/t9-,10+,11+/m0/s1 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code 1S/C14H26N2O4/c1-14(2,3)20-13(19)15-10-8-9(6-7-11(10)17)12(18)16(4)5/h9-11,17H,6-8H2,1-5H3, (H,15,19)/t9-,10+,11+/m0/s1 . The molecular formula is C14H26N2O4 .Physical and Chemical Properties Analysis
The molecular weight of this compound is 311.38 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . The compound also has a Rotatable Bond Count of 5 .Scientific Research Applications
Synthesis Methods
Tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate is a compound with a specific stereochemistry, which plays a crucial role in the synthesis of various biologically active compounds. An efficient stereoselective synthesis method for this compound starts from 3-cyclohexene-1-carboxylic acid. This method involves controlling stereochemistry at the C2 center via Mitsunobu reaction and at C5 through base-catalyzed epimerization, minimizing the use of column chromatography to offer a scalable route for synthesizing this compound and its stereoisomers (Wang et al., 2017).
Intermediate for Biologically Active Compounds
The compound is an important intermediate in the synthesis of various biologically active molecules. For instance, it has been utilized in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment. A study detailed a rapid synthetic method for creating a related compound, demonstrating its significance in medicinal chemistry (Zhao et al., 2017).
Enantioselective Synthesis
The compound also serves as a key intermediate in the enantioselective synthesis of CCR2 antagonists. One study described an efficient synthesis process that includes an iodolactamization step, highlighting its application in creating molecules with potential therapeutic benefits (Campbell et al., 2009).
Role in Kinetic and Parallel Kinetic Resolutions
Furthermore, it has been employed in the kinetic and parallel kinetic resolutions of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate, leading to efficient synthesis of both enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate. This showcases its versatility in stereochemical manipulations crucial for producing enantiomerically pure substances (Davies et al., 2003).
Catalysis and Carbon Dioxide Fixation
Another innovative application involves its use in catalytic reactions, specifically in the cyclizative atmospheric CO2 fixation by unsaturated amines, leading to cyclic carbamates. This process, utilizing tert-butyl hypoiodite (t-BuOI), showcases the compound's role in green chemistry and environmental applications (Takeda et al., 2012).
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structure, it may interact with its targets through a variety of mechanisms, potentially including competitive inhibition, allosteric modulation, or covalent modification .
Biochemical Pathways
Given its structure and potential targets, it may influence a variety of pathways, potentially affecting processes such as signal transduction, protein synthesis, or metabolic regulation .
Pharmacokinetics
Factors such as solubility, stability, and molecular size will influence its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Depending on its targets and mode of action, it could potentially influence cell growth, differentiation, or survival .
Properties
IUPAC Name |
tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3.C2H2O4/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5;3-1(4)2(5)6/h9-11H,6-8,15H2,1-5H3,(H,16,19);(H,3,4)(H,5,6)/t9-,10-,11+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IERZZGXDUZIMSC-PBDVDRNWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CCC1N)C(=O)N(C)C.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](CC[C@@H]1N)C(=O)N(C)C.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1210348-34-7 |
Source
|
Record name | tertâ??butyl Nâ??[(1R,2S,5S)â??2â??aminoâ??5â??(dimethylcarbamoyl)cyclohexyl]carbamate, oxalic acid (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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